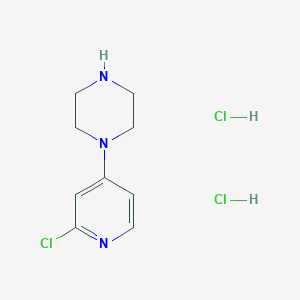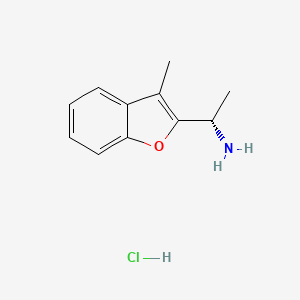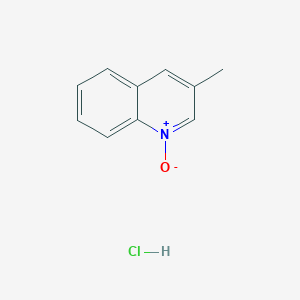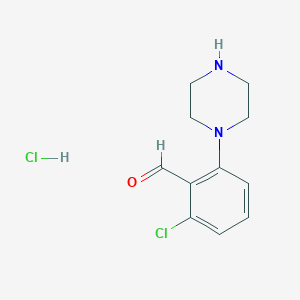
1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride
Overview
Description
“1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride” is a compound that contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a chlorine atom attached to the carbon atom at the 2-position of the pyridine ring .
Molecular Structure Analysis
The molecular structure of a related compound, “(2-Chloro-4-pyridinyl)methanol”, has a molecular formula of C6H6ClNO and an average mass of 143.571 Da .
Physical And Chemical Properties Analysis
A related compound, “(2-Chloro-4-pyridinyl)methanol”, has a melting point of 65.5 °C, a predicted boiling point of 279.0±25.0 °C, and a predicted density of 1.324±0.06 g/cm3 .
Scientific Research Applications
Application in Non-linear Optics
- Specific Scientific Field : Non-linear Optics .
- Summary of the Application : Compounds similar to “1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride”, such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives, have been studied for their potential use in non-linear optics . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- Methods of Application or Experimental Procedures : The molecules were intercalated within a layered structure of zirconium 4-sulfophenylphosphonate. Their mutual positions and orientations were solved by molecular simulation methods and compared with the presented experimental results .
- Summary of Results or Outcomes : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers. The dipole moments of the guests in the final models were calculated to illustrate the potential use of these materials in non-linear optics .
Application in Biochemical Research
- Specific Scientific Field : Biochemical Research .
- Summary of the Application : Compounds similar to “1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride”, such as (4-CHLORO-PYRIDIN-2-YL)-METHANOL, have been used in biochemical research . These compounds are often used in the study of biochemical processes and pathways .
- Methods of Application or Experimental Procedures : The compound is typically synthesized and then used in various biochemical assays or experiments. The specific methods of application or experimental procedures would depend on the nature of the research being conducted .
- Summary of Results or Outcomes : The outcomes of such research can vary widely depending on the specific experiments being conducted. In some cases, these compounds may be used to study specific biochemical reactions or pathways, while in other cases they may be used to develop new drugs or treatments .
Application in Chemical Synthesis
- Specific Scientific Field : Chemical Synthesis .
- Summary of the Application : Compounds similar to “1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride”, such as (2-CHLORO-PYRIDIN-4-YL)-METHANOL, have been used in chemical synthesis . These compounds are often used as intermediates in the synthesis of other complex molecules .
- Methods of Application or Experimental Procedures : The compound is typically synthesized and then used in various chemical reactions. The specific methods of application or experimental procedures would depend on the nature of the synthesis being conducted .
- Summary of Results or Outcomes : The outcomes of such research can vary widely depending on the specific synthesis being conducted. In some cases, these compounds may be used to synthesize specific target molecules, while in other cases they may be used to develop new synthetic methods or pathways .
Safety And Hazards
properties
IUPAC Name |
1-(2-chloropyridin-4-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAMQTMRWQHCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-pyridin-4-yl)-piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1433302.png)
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)

![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)
![{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B1433309.png)


![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)

![6-chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1433319.png)


